4-[[(2-Pentylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
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Overview
Description
4-[[(2-Pentylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-4-azatricyclo[52102,6]dec-8-ene-3,5-dione is a complex organic compound that features a benzothiazole moiety, a pentylsulfanyl group, and a tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(2-Pentylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves multiple steps, starting with the preparation of the benzothiazole core. The benzothiazole core can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones . The pentylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable pentylthiol is reacted with the benzothiazole derivative . The final step involves the formation of the tricyclic structure through a series of cyclization reactions under specific conditions, such as the presence of a strong base and elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and cyclization steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-[[(2-Pentylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The amino group on the benzothiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
4-[[(2-Pentylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[[(2-Pentylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Shares the benzothiazole core but lacks the tricyclic structure and pentylsulfanyl group.
6-Ethoxy-1,3-benzothiazole-2-amine: Similar benzothiazole core with different substituents.
Uniqueness
4-[[(2-Pentylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is unique due to its combination of a benzothiazole core, a pentylsulfanyl group, and a tricyclic structure.
Properties
CAS No. |
73844-16-3 |
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Molecular Formula |
C22H25N3O2S2 |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
4-[[(2-pentylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C22H25N3O2S2/c1-2-3-4-9-28-22-24-16-8-7-15(11-17(16)29-22)23-12-25-20(26)18-13-5-6-14(10-13)19(18)21(25)27/h5-8,11,13-14,18-19,23H,2-4,9-10,12H2,1H3 |
InChI Key |
NTVUXMOOHULQEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=NC2=C(S1)C=C(C=C2)NCN3C(=O)C4C5CC(C4C3=O)C=C5 |
Origin of Product |
United States |
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